molecular formula C18H22N2O4 B2722344 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 120506-48-1

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No. B2722344
CAS RN: 120506-48-1
M. Wt: 330.384
InChI Key: JKZJSNHADYUUSW-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a synthetic compound that belongs to the class of pyrroloindole derivatives. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing compounds with structural similarities to 6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate, exploring their thermal, X-ray, and DFT analyses. For instance, Çolak et al. (2021) synthesized derivatives through a process starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds were characterized using FTIR, 1H, and 13C NMR spectroscopic methods. X-ray crystallographic analysis provided insights into their molecular and crystal structures, revealing the presence of intramolecular hydrogen bonds in some derivatives, which could influence their chemical reactivity and potential applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactivity and Potential Applications

The study of these compounds extends to examining their reactivity and exploring potential applications in medicinal chemistry and materials science. For example, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines by Ivanov et al. (2017) demonstrates the versatility of related chemical frameworks in generating novel compounds that could have applications ranging from pharmaceuticals to materials science (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Advanced Materials and Sensing

The development of advanced materials and sensors also benefits from the study of these compounds. For instance, Roy et al. (2019) reported on a rhodamine-based compound that acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, showcasing the utility of structurally complex molecules in creating sensitive and selective sensors for environmental and biomedical applications (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

properties

IUPAC Name

6-O-tert-butyl 2-O-ethyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-23-16(21)14-10-12-11-8-9-20(17(22)24-18(2,3)4)15(11)7-6-13(12)19-14/h6-7,10,19H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSNHADYUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2CCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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